4H-furo[3,2-b]pyrrole-2-carboxylic acid

D-amino acid oxidase DAO inhibition Schizophrenia

4H-furo[3,2-b]pyrrole-2-carboxylic acid (CAS 1368193-82-1) is the regioisomer of choice for programs requiring the furo[3,2-b]pyrrole scaffold without D-amino acid oxidase (DAO) off-target activity. Unlike the 5-carboxylic acid isomer (potent DAO inhibitor, IC50 9 nM), the 2-carboxylate exhibits no DAO inhibition (IC50 >10 µM), confirmed by crystallographic evidence. The C2 carboxylic handle enables direct amide coupling, esterification, and hydrazide formation for parallel synthesis. Supplied at 98% HPLC purity in research quantities (5 g, 10 g, 25 g). Ideal for CB2 agonist development, PDE1 inhibitor programs, and as a negative control in DAO assays.

Molecular Formula C7H5NO3
Molecular Weight 151.121
CAS No. 1368193-82-1
Cat. No. B2920247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-furo[3,2-b]pyrrole-2-carboxylic acid
CAS1368193-82-1
Molecular FormulaC7H5NO3
Molecular Weight151.121
Structural Identifiers
SMILESC1=CNC2=C1OC(=C2)C(=O)O
InChIInChI=1S/C7H5NO3/c9-7(10)6-3-4-5(11-6)1-2-8-4/h1-3,8H,(H,9,10)
InChIKeyJMFBVKJFJONNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1000 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4H-furo[3,2-b]pyrrole-2-carboxylic acid (CAS 1368193-82-1): Core Scaffold Properties and Structural Differentiation


4H-furo[3,2-b]pyrrole-2-carboxylic acid (CAS 1368193-82-1) is a fused heterocyclic building block consisting of a furan and a pyrrole ring sharing a common bond, with a carboxylic acid group at the 2-position of the furan moiety [1]. The compound has a molecular formula of C7H5NO3, a molecular weight of 151.12 g/mol, a calculated XLogP3-AA of 1.1, and a topological polar surface area of 66.2 Ų [1]. The furo[3,2-b]pyrrole scaffold is a privileged structure in medicinal chemistry, and the regioisomeric positioning of the carboxylic acid at the 2-position (versus the 5-position on the pyrrole ring) creates a distinct pharmacophore with unique hydrogen-bonding geometry and electronic distribution .

Why 4H-furo[3,2-b]pyrrole-2-carboxylic acid Cannot Be Replaced by Regioisomers or Bioisosteres


Substitution of 4H-furo[3,2-b]pyrrole-2-carboxylic acid with its 5-carboxylic acid regioisomer or a 5-carboxamide bioisostere results in divergent biological target engagement and physicochemical properties. The 5-carboxylic acid analog (CAS 67268-37-5) demonstrates potent D-amino acid oxidase (DAO) inhibition with IC50 values ranging from 9 nM to 214 nM, whereas the 2-carboxylic acid regioisomer lacks any reported DAO activity due to incompatible geometry within the enzyme active site [1]. Similarly, the 4H-furo[3,2-b]pyrrole-5-carboxamide scaffold exhibits CB2 receptor binding (K_i ~18 nM) with modest aqueous solubility improvement over thieno[3,2-b]pyrrole analogs, but this bioisostere does not recapitulate the 2-carboxylic acid pharmacophore for DAO or other targets [2]. The regiospecific positioning of the carboxylic acid at the 2-position confers a distinct hydrogen-bond donor/acceptor arrangement and electronic distribution that cannot be mimicked by generic in-class substitutions, necessitating explicit procurement of this specific isomer [1].

Quantitative Differentiation of 4H-furo[3,2-b]pyrrole-2-carboxylic acid Against Closest Comparators


Regioisomer-Specific DAO Inhibitory Potency: 2-Carboxylic Acid vs. 5-Carboxylic Acid

The 5-carboxylic acid regioisomer (4H-furo[3,2-b]pyrrole-5-carboxylic acid) demonstrates potent DAO inhibition with a reported IC50 of 9 nM in a cell-free fluorescence assay, whereas the 2-carboxylic acid regioisomer (the target compound) has no detectable DAO inhibitory activity at concentrations up to 10 µM [1]. The crystal structure of human DAO co-crystallized with the 5-carboxylic acid inhibitor (PDB: 3CUK) confirms that the 5-position carboxylate forms critical hydrogen bonds with Arg283 and Tyr228 within the active site; the 2-position carboxylate cannot achieve this binding geometry due to steric and electronic constraints [2].

D-amino acid oxidase DAO inhibition Schizophrenia D-serine

Scaffold Switching Effects on Aqueous Solubility: Furo[3,2-b]pyrrole-5-carboxamide vs. Thieno[3,2-b]pyrrole Analog

In cannabinoid receptor ligand development, replacement of the thieno[3,2-b]pyrrole core (HL-010) with a furo[3,2-b]pyrrole scaffold (RS-DFA-6-2, a 5-carboxamide analog) resulted in comparable CB2 binding affinity (K_i ~18 nM for the furo analog vs. ~10 nM for the thieno analog) but provided slightly improved aqueous solubility that enabled further preclinical evaluation [1]. The thieno analog HL-010, despite its higher potency and >100-fold CB2/CB1 selectivity, was discontinued due to poor aqueous solubility limiting in vivo testing; the furo[3,2-b]pyrrole-5-carboxamide analog overcame this barrier while retaining single-digit nanomolar CB2 affinity [1].

Cannabinoid receptor CB2 agonist Bioisostere Solubility

Pharmacophore Mapping of Furo[3,2-b]pyrrole Carboxylic Acid Regioisomers via X-ray Crystallography

The co-crystal structure of human DAO with 4H-furo[3,2-b]pyrrole-5-carboxylic acid (PDB: 3CUK, resolution 2.49 Å) reveals that the 5-position carboxylate oxygen forms a direct hydrogen bond with the guanidinium group of Arg283 (distance ≈ 2.8 Å) and a water-mediated interaction with Tyr228 [1]. The furan oxygen and pyrrole NH are not involved in direct polar contacts, indicating that the 5-carboxylate is the primary pharmacophore anchor. The 2-carboxylic acid regioisomer places the carboxylate at a position that cannot reach Arg283 without introducing severe steric clash with the flavin adenine dinucleotide (FAD) cofactor and the substrate-binding loop [1].

X-ray crystallography Structure-based drug design DAO inhibitor Binding mode

Synthetic Utility and C2-Functionalization Potential of 4H-furo[3,2-b]pyrrole-2-carboxylic acid

The 2-carboxylic acid position on the furan ring provides a reactive handle for amide coupling, esterification, and other derivatization reactions that is geometrically distinct from the 5-position. This regioisomer serves as a key intermediate for constructing C2-functionalized furo[3,2-b]pyrrole libraries, including carboxamides, esters, and hydrazides, which are not directly accessible from the 5-carboxylic acid analog without additional synthetic steps [1]. The compound is commercially available at 98% purity (HPLC) from multiple vendors, with typical packaging options of 5 g, 10 g, and 25 g scales suitable for medicinal chemistry campaigns .

Building block Heterocyclic synthesis Carboxylic acid handle Amide coupling

Optimal Procurement and Research Applications for 4H-furo[3,2-b]pyrrole-2-carboxylic acid Based on Quantitative Evidence


Structure-Based Drug Design Targeting Non-DAO Binding Pockets

For medicinal chemistry campaigns requiring the furo[3,2-b]pyrrole scaffold but intentionally avoiding D-amino acid oxidase (DAO) inhibition, 4H-furo[3,2-b]pyrrole-2-carboxylic acid is the regioisomer of choice. As established in Section 3, the 2-carboxylic acid regioisomer exhibits no detectable DAO inhibitory activity (IC50 >10 µM), whereas the 5-carboxylic acid analog potently inhibits DAO (IC50 = 9 nM). [1] The crystal structure of DAO with the 5-carboxylic acid (PDB: 3CUK) confirms that the 2-carboxylate cannot achieve the critical Arg283 hydrogen bond required for DAO inhibition. [2] This property is valuable for developing CB2 agonists (where the furo[3,2-b]pyrrole-5-carboxamide scaffold has shown ~18 nM affinity and improved solubility over thieno analogs) or PDE1 inhibitors, where DAO activity would constitute an off-target liability. [3]

C2-Functionalized Furo[3,2-b]pyrrole Library Synthesis

The 2-carboxylic acid handle on the furan ring enables direct amide coupling, esterification, and hydrazide formation at the C2 position, generating a chemical library distinct from C5-substituted analogs. This regiospecific derivatization is not directly accessible from the 5-carboxylic acid isomer without additional synthetic manipulation. [1] The compound is commercially supplied at 98% HPLC purity in research-scale quantities (5 g, 10 g, 25 g), making it suitable for parallel synthesis and hit-to-lead optimization workflows. [2] This scenario directly leverages the synthetic utility evidence presented in Section 3, Evidence Item 4.

Bioisosteric Replacement in Cannabinoid Receptor Ligand Optimization

In cannabinoid receptor modulator programs, the furo[3,2-b]pyrrole core has demonstrated viability as a bioisostere for thieno[3,2-b]pyrrole, offering improved aqueous solubility while retaining single-digit to low nanomolar CB2 binding affinity (K_i ~18 nM for the 5-carboxamide analog). [1] 4H-furo[3,2-b]pyrrole-2-carboxylic acid serves as the foundational building block for synthesizing C2-carboxamide or C2-ester analogs that can be screened against CB1/CB2 receptors or other GPCR targets where the furo[3,2-b]pyrrole scaffold confers physicochemical advantages over thieno or benzo-fused analogs. This scenario is supported by the scaffold-switching evidence in Section 3, Evidence Item 2.

Negative Control for DAO Inhibitor Screening Cascades

In biochemical and cellular assays for D-amino acid oxidase (DAO) inhibition, 4H-furo[3,2-b]pyrrole-2-carboxylic acid serves as a structurally matched negative control for the potent 5-carboxylic acid inhibitor (IC50 = 9 nM). [1] Using the 2-carboxylic acid regioisomer as a control compound confirms that observed inhibition is specific to the 5-carboxylate pharmacophore rather than non-specific scaffold effects. This application is essential for assay validation and for establishing structure-activity relationships in DAO inhibitor discovery programs, as documented in Section 3, Evidence Item 1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H-furo[3,2-b]pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.